![molecular formula C16H26O2Si B12538452 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol CAS No. 692730-97-5](/img/structure/B12538452.png)
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol is an organic compound that features a silyl ether functional group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride . The key steps include:
- Protection of the hydroxyl group with tert-butyldimethylsilyl chloride.
- Formation of the enone structure through aldol condensation or similar reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection and condensation reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the enone structure to saturated alcohols.
Substitution: Nucleophilic substitution reactions can replace the silyl ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols.
Wissenschaftliche Forschungsanwendungen
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol is utilized in various scientific research applications:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is involved in the development of drug candidates and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol involves its reactivity as a silyl ether. The silyl group provides stability to the molecule, allowing it to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate
- **(tert-Butyldimethylsilyloxy)acetaldehyde
- **4-(tert-Butyldimethylsilyl)oxy-1-butanol
Uniqueness
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol is unique due to its specific enone structure combined with a silyl ether group. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
692730-97-5 |
|---|---|
Molekularformel |
C16H26O2Si |
Molekulargewicht |
278.46 g/mol |
IUPAC-Name |
4-[tert-butyl(dimethyl)silyl]oxy-3-phenylbut-2-en-1-ol |
InChI |
InChI=1S/C16H26O2Si/c1-16(2,3)19(4,5)18-13-15(11-12-17)14-9-7-6-8-10-14/h6-11,17H,12-13H2,1-5H3 |
InChI-Schlüssel |
MVUGHVCECOORRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC(=CCO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)-](/img/structure/B12538376.png)
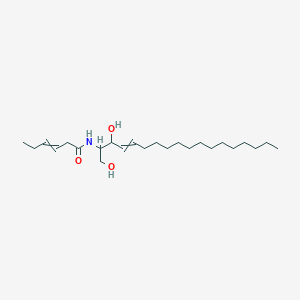

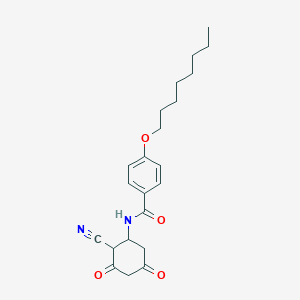
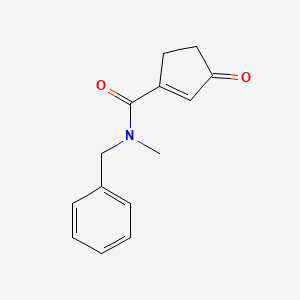
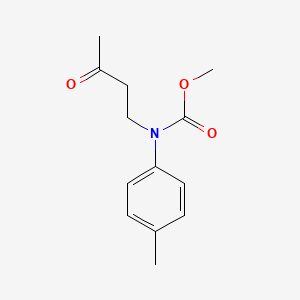
![(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538412.png)
![(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12538414.png)
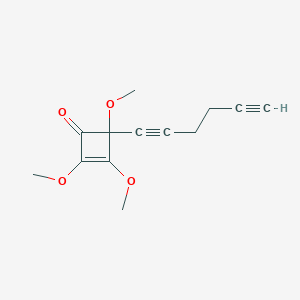
![Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)](/img/structure/B12538429.png)
![2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid](/img/structure/B12538441.png)
![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
![6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one](/img/structure/B12538456.png)
